molecular formula C16H19N3O2S B11801491 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11801491
M. Wt: 317.4 g/mol
InChI Key: STGIZCLJRDVWEI-UHFFFAOYSA-N
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Description

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C17H21N3O2S It is characterized by a pyridine ring substituted with a tosylated pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative. One common method includes the use of tosyl chloride and pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C16H19N3O2S/c1-12-4-7-14(8-5-12)22(20,21)19-10-2-3-15(19)13-6-9-16(17)18-11-13/h4-9,11,15H,2-3,10H2,1H3,(H2,17,18)

InChI Key

STGIZCLJRDVWEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N

Origin of Product

United States

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